molecular formula C7H7ClO3S B8008682 3-Chloro-2-methylbenzenesulfonic acid

3-Chloro-2-methylbenzenesulfonic acid

Cat. No.: B8008682
M. Wt: 206.65 g/mol
InChI Key: LDBGCBLAWJIGHY-UHFFFAOYSA-N
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Description

3-Chloro-2-methylbenzenesulfonic acid is an organic compound with the molecular formula C7H7ClO3S. It is a derivative of benzenesulfonic acid, where a chlorine atom is substituted at the third position and a methyl group at the second position on the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-2-methylbenzenesulfonic acid can be synthesized through several methodsThe reaction typically occurs under controlled temperatures to ensure the selective formation of the sulfonic acid group at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methylbenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-2-methylbenzenesulfonic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Employed in biochemical assays and as a reagent in molecular biology experiments.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-2-methylbenzenesulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can participate in various chemical reactions, acting as an electrophile or nucleophile depending on the reaction conditions. The chlorine and methyl groups influence the compound’s reactivity and selectivity in different pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-methylbenzenesulfonic acid
  • 4-Chloro-2-methylbenzenesulfonic acid
  • 3-Chloro-4-methylbenzenesulfonic acid

Uniqueness

3-Chloro-2-methylbenzenesulfonic acid is unique due to the specific positioning of the chlorine and methyl groups, which significantly affects its chemical reactivity and applications. Compared to its isomers, it exhibits distinct properties that make it suitable for specific industrial and research applications .

Properties

IUPAC Name

3-chloro-2-methylbenzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO3S/c1-5-6(8)3-2-4-7(5)12(9,10)11/h2-4H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBGCBLAWJIGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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